Santolina alcohol

Biosynthesis Chemotaxonomy Metabolomics

Santolina alcohol (CAS 21149-19-9), systematically named 2,5-dimethyl-3-vinyl-4-hexen-2-ol, is a naturally occurring, irregular monoterpenoid alcohol. With a molecular weight of 154.25 g/mol , it is a key constituent in the essential oils of several plant species, notably from the Artemisia, Achillea, and Santolina genera.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 21149-19-9
Cat. No. B12104717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSantolina alcohol
CAS21149-19-9
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC(=CC(C=C)C(C)(C)O)C
InChIInChI=1S/C10H18O/c1-6-9(7-8(2)3)10(4,5)11/h6-7,9,11H,1H2,2-5H3
InChIKeyJWGLVEFPXSKNBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Santolina Alcohol (CAS 21149-19-9) Procurement Guide: Verified Differentiation for Scientific and Industrial Sourcing


Santolina alcohol (CAS 21149-19-9), systematically named 2,5-dimethyl-3-vinyl-4-hexen-2-ol, is a naturally occurring, irregular monoterpenoid alcohol [1]. With a molecular weight of 154.25 g/mol [1], it is a key constituent in the essential oils of several plant species, notably from the Artemisia, Achillea, and Santolina genera [2]. Its distinct biosynthetic origin and structural irregularity set it apart from common, regular monoterpenes like linalool and geraniol, making it a compound of specific interest for research into plant secondary metabolism, chiral analysis, and natural product-based bioactivity.

Santolina Alcohol (CAS 21149-19-9): Why In-Class Monoterpenoid Analogs Are Not Direct Replacements


Generic substitution with common monoterpene alcohols (e.g., linalool, geraniol, terpinen-4-ol) is scientifically unsound due to santolina alcohol's unique status as an irregular monoterpene. Its biosynthesis does not follow the standard 'head-to-tail' isoprene rule and proceeds via a distinct pathway that does not involve common C-10 intermediates like geraniol or linalool [1]. This structural divergence confers different physicochemical properties, reactivity, and biological profiles, as evidenced by its specific role as the principal active component in certain antimicrobial fractions [2]. Therefore, selecting this specific compound is essential for applications predicated on its irregular scaffold, chiral identity, or its unique natural product fingerprint.

Santolina Alcohol (CAS 21149-19-9): Quantitative Evidence for Verifiable Scientific Differentiation


Santolina Alcohol vs. Regular Monoterpenes: A Biosynthetic and Structural Differentiator

Santolina alcohol is biosynthesized via a non-canonical pathway that does not utilize common C-10 monoterpene intermediates. Tracer studies show that regular monoterpenes like geraniol, nerol, and linalool are not precursors for irregular monoterpenes such as santolina alcohol [1]. This contrasts sharply with regular monoterpenes, which are formed through the standard head-to-tail condensation of isoprene units.

Biosynthesis Chemotaxonomy Metabolomics

Santolina Alcohol (CAS 21149-19-9) vs. Its (+)-Enantiomer (CAS 35671-15-9): Chiral Purity as a Procurement Criterion

The CAS registry number 21149-19-9 represents the racemic mixture of santolina alcohol, while CAS 35671-15-9 corresponds to the (+)-enantiomer [1]. Racemic santolina alcohol is required for analytical method development, specifically for optimizing enantioselective gas chromatography conditions [2]. The racemate serves as a critical reference standard to validate the separation of enantiomers in natural samples.

Chiral Analysis Analytical Chemistry Natural Product Chemistry

Santolina Alcohol as a Dominant Essential Oil Component: Abundance Data for Natural Product Sourcing

Santolina alcohol is a major, and sometimes dominant, constituent in the essential oils of several plant species. Its reported concentration can vary widely depending on the botanical source and geography. For instance, it constitutes 29.1% of the oil from Achillea filipendulina [1], up to 47.6% in Ormenis mixta [2], and between 12.5-21.2% in Artemisia herba-alba [3]. This high natural abundance makes it a primary marker compound for these species.

Essential Oil Chemistry Phytochemistry Natural Product Sourcing

Santolina Alcohol as a Principal Antibacterial Component: Evidence from Bioactivity-Guided Fractionation

In a classic study, the essential oil of Artemisia herba-alba was fractionated, and each fraction was tested for antibacterial activity. The fraction exhibiting the most potent activity had santolina alcohol as its principal component [1]. This contrasts with the activity of the whole oil, which was only moderately active, and inactive fractions, suggesting that santolina alcohol is a key contributor to the observed antibacterial effect.

Antimicrobial Discovery Bioassay-Guided Fractionation Natural Product Pharmacology

Santolina Alcohol (CAS 21149-19-9): Optimal Research and Industrial Application Scenarios Based on Verified Evidence


Method Development for Chiral Separation of Monoterpenoids

Santolina alcohol (racemic mixture, CAS 21149-19-9) is the required standard for developing and validating enantioselective gas chromatography (GC) methods. Its use as a racemic reference material is documented in peer-reviewed literature for optimizing the separation of its enantiomers on chiral stationary phases [1]. This application is critical for laboratories analyzing the enantiomeric purity of natural essential oils, where the ratio of enantiomers can be an indicator of authenticity, quality, or botanical origin.

Chemotaxonomic Marker for Plant Species Authentication

Due to its high and variable abundance in specific plant genera (e.g., Artemisia, Achillea, Santolina), santolina alcohol serves as a valuable chemotaxonomic marker. Quantifying this compound via GC-MS or GC-FID can aid in the authentication and quality control of botanical raw materials [2]. Its presence at significant levels (e.g., 12.5-47.6% [3]) helps distinguish between closely related species and can be used to detect adulteration in commercial essential oils and herbal products.

Biosynthetic Studies of Irregular Terpenes

Santolina alcohol is a model substrate or product for investigating the biosynthesis of irregular monoterpenes. Its formation pathway, which is independent of regular monoterpene intermediates like geraniol and linalool [4], makes it essential for enzyme discovery and metabolic engineering studies aimed at producing novel terpenoid scaffolds. Researchers in plant biochemistry and synthetic biology require the authentic compound as a standard for tracing metabolic pathways and for confirming the activity of newly discovered enzymes.

Natural Product-Based Antimicrobial Research

For research programs focused on discovering new antimicrobial agents from natural sources, santolina alcohol is a validated compound of interest. It has been identified as the principal component of the most active antibacterial fraction from Artemisia herba-alba essential oil [5]. This evidence justifies its procurement for downstream investigations, including the determination of its minimum inhibitory concentration (MIC) in pure form, structure-activity relationship (SAR) studies, and evaluation of its mechanism of action against specific bacterial pathogens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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